molecular formula C14H29Cl2N3O B1532280 1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride CAS No. 1221723-73-4

1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride

Cat. No. B1532280
M. Wt: 326.3 g/mol
InChI Key: ONPCCAIFVHOGBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Synthesis and Cytotoxic Activity : A series of compounds synthesized using a condensation method involving 3-(dimethylamino) phenol, an aromatic aldehyde, and malonitrile in ethanol containing piperidine showed significant cytotoxic activity against human tumor cell lines, indicating potential applications in cancer research Vosooghi et al., 2010.
  • Catalytic Acylation : The use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols underlines its utility in facilitating organic synthesis reactions, showcasing the relevance of similar compounds in synthetic chemistry Liu et al., 2014.

Chemical Properties and Applications

  • Antioxidant Potency : The synthesis and characterization of a molecule involving piperidin-4-one highlighted its antioxidant efficacy, demonstrating the potential of related compounds in developing antioxidant agents Dineshkumar & Parthiban, 2022.
  • Reversible Hydrogen Storage : Substituted piperidines, including compounds with dimethylamino groups, were evaluated for their usability as reversible organic hydrogen storage liquids, a critical aspect of research for hydrogen-powered fuel cells Cui et al., 2008.

Theoretical and Mechanistic Studies

  • Reaction Mechanisms : Studies on the rearrangement mechanisms of cyclic O,N-acetals derived from acylquinones and enamines contribute to understanding the chemical behavior of complex piperidine derivatives, providing insights into their reactivity and stability Castro et al., 1986.

properties

IUPAC Name

1-[4-(dimethylamino)piperidin-1-yl]-2-piperidin-4-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O.2ClH/c1-16(2)13-5-9-17(10-6-13)14(18)11-12-3-7-15-8-4-12;;/h12-13,15H,3-11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPCCAIFVHOGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride
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1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride
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1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride
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1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride
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1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride

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